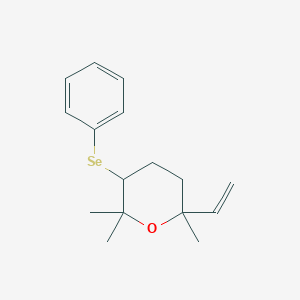
2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- is a complex organic compound with a unique structure that includes a pyran ring, an ethenyl group, and a phenylseleno group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- typically involves the reaction of 2,6-dimethyl-octadien-6,7-ol with silver nitrate (AgNO3) in the presence of acetone and water. The reaction is carried out at a temperature of 60°C for approximately 20 hours, yielding the desired product with a yield of about 53% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylseleno group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- involves its interaction with molecular targets such as enzymes and receptors. The phenylseleno group plays a crucial role in its bioactivity, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate enzyme activity and receptor binding is of significant interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl-: This compound shares a similar pyran ring structure but lacks the phenylseleno group.
2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-: Another similar compound with a hydroxyl group instead of the phenylseleno group.
Uniqueness
The presence of the phenylseleno group in 2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- distinguishes it from other similar compounds. This group imparts unique chemical properties and potential bioactivity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
70188-06-6 |
|---|---|
Molekularformel |
C16H22OSe |
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
6-ethenyl-2,2,6-trimethyl-3-phenylselanyloxane |
InChI |
InChI=1S/C16H22OSe/c1-5-16(4)12-11-14(15(2,3)17-16)18-13-9-7-6-8-10-13/h5-10,14H,1,11-12H2,2-4H3 |
InChI-Schlüssel |
NUTNBJRMHUZUCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CCC(O1)(C)C=C)[Se]C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















